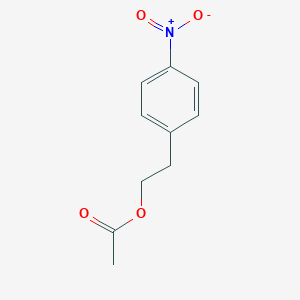

p-Nitrophenethyl acetate

Description

Contextualizing the Phenethyl Ester Motif in Advanced Organic Synthesis

The phenethyl ester motif, a core component of p-nitrophenethyl acetate (B1210297), is a privileged scaffold in organic synthesis and medicinal chemistry. This structural unit is found in a wide array of natural products and synthetic compounds and is often associated with favorable pharmacological properties. mdpi.comresearchgate.net The 2-phenethylamine structure, a close relative of the phenethyl group, is recognized as a crucial component in diverse drug-like molecules, valued for its ability to interact with various biological targets. mdpi.comresearchgate.net

A prominent example that illustrates the importance of this motif is Caffeic Acid Phenethyl Ester (CAPE), a natural product isolated from honeybee propolis. nih.govmdpi.com CAPE is known for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. mdpi.comnih.gov The phenethyl portion of CAPE is critical for its biological function, contributing to high lipophilicity (fat-solubility) and enhanced membrane permeability. These characteristics give it superior stability and bioavailability compared to its parent compound, caffeic acid. nih.gov

In advanced organic synthesis, the phenethyl motif is intentionally incorporated into new chemical entities to improve their pharmacokinetic profiles. d-nb.info Research into CAPE analogues has shown that modifications to the phenethyl side of the molecule can be beneficial for its activity. d-nb.info The versatility of the phenethyl group allows chemists to use it as a foundational structure for creating libraries of new compounds with potential therapeutic applications, targeting a wide range of diseases. mdpi.com

Foundational Research Trajectories for p-Nitrophenethyl Acetate and Related Structures

The foundational research involving this compound and its structural relatives has primarily advanced along two main trajectories: its use as a synthetic building block and its incorporation into complex bioactive molecules to enhance their function.

One key research application is the use of the p-nitrophenylethyl group as a protecting group in the synthesis of oligonucleotides, the building blocks of DNA. In this context, it is used to protect nucleobases during the complex, multi-step process of building a DNA strand. csic.es This application demonstrates the utility of the p-nitrophenethyl structure in facilitating intricate chemical transformations. Furthermore, the precursor 4-nitrophenethylamine and its derivatives are used to synthesize more complex molecules, highlighting the role of the 4-nitrophenethyl unit as a versatile intermediate. prepchem.com

The second major research trajectory involves incorporating the p-nitrophenethyl moiety into known bioactive compounds to create novel derivatives with enhanced properties. The most significant example is the development of caffeic acid p-nitro-phenethyl ester (CAPE-pNO₂), a synthetic derivative of the natural product CAPE. ijpsonline.comresearchgate.net Researchers hypothesized that adding a nitro group at the para-position of CAPE's phenethyl ring could modify its electronic properties and, consequently, its biological activity.

Subsequent studies have borne this out, demonstrating that CAPE-pNO₂ exhibits distinct and often more potent effects than the original CAPE molecule. For instance, research has shown that CAPE-pNO₂ has stronger cytotoxic activity against certain cancer cell lines compared to CAPE. researchgate.netresearchgate.net It has been investigated for its effects on colon cancer and cervical cancer, where it was found to inhibit cancer cell proliferation and induce cell cycle arrest. oncotarget.comresearchgate.net These findings establish a clear research trajectory where the p-nitrophenethyl ester structure is not just a synthetic curiosity but a key component in the rational design of new potential therapeutic agents. ijpsonline.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-2-4-10(5-3-9)11(13)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCUSZBIRGTJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059294 | |

| Record name | Benzeneethanol, 4-nitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-30-3 | |

| Record name | Benzeneethanol, 4-nitro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-nitro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, 4-nitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K4U2L5EKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Disclosures for P Nitrophenethyl Acetate

Precision Synthesis of p-Nitrophenethyl Acetate (B1210297)

The synthesis of p-nitrophenethyl acetate can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, selectivity, and precursor availability. These methods range from direct esterification of the corresponding alcohol to more complex multi-step sequences.

Esterification Protocols from p-Nitrophenethyl Alcohol Precursors

The most direct and widely employed method for synthesizing this compound is the esterification of p-nitrophenethyl alcohol. This transformation involves the reaction of the alcohol with an acetylating agent.

Standard laboratory procedures often utilize acetyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) in an anhydrous solvent such as diethyl ether (Et₂O). amazonaws.com The triethylamine acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. This method is highly efficient, affording the desired ester in excellent yields. amazonaws.com Another common acetylating agent is acetic anhydride (B1165640), which can be used with a catalyst or a base like pyridine. cdnsciencepub.commedcraveonline.com The reaction mechanism for acid anhydride esterification typically involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, followed by the elimination of a carboxylate leaving group. libretexts.orgyoutube.com

Innovations in this area include the use of catalysts to improve reaction rates and conditions. For instance, N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with a catalytic amount of N,N-dimethylaminopyridine (DMAP) is an effective coupling system for this esterification. mdpi.com

Table 1: Selected Esterification Protocols for this compound

| Acetylating Agent | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acetyl Chloride | Triethylamine | Diethyl Ether | 89% | amazonaws.com |

| Acetic Anhydride | Pyridine | Not Specified | - | cdnsciencepub.com |

| Ibuprofen (as acid) | DCC/DMAP | Chloroform | Good | mdpi.com |

Chemoselective Acetylation of p-Nitrophenolate Derivatives

Chemoselective acetylation is critical when dealing with multifunctional molecules where only a specific hydroxyl group should be esterified. While direct acetylation of a "p-nitrophenolate" (anion of p-nitrophenol) would not yield the target molecule, the principle of chemoselectivity is paramount when synthesizing derivatives of this compound or when the precursor alcohol contains other reactive functional groups. In such scenarios, protecting groups or catalyst systems that selectively activate the target hydroxyl group are employed. For example, enzyme-catalyzed acetylations often exhibit high regioselectivity and chemoselectivity under mild conditions. ethernet.edu.et

Multi-Component Coupling and Sequential Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful strategy for rapid molecular assembly. rsc.orgresearchgate.net While a direct MCR for this compound is not prominently documented, its synthesis can be conceptualized within a sequential, one-pot process. For instance, a synthetic route could begin with the reduction of a nitro-substituted aldehyde, followed by in-situ trapping of the resulting alcohol with an acetylating agent.

A documented example of a sequential reaction involves the one-pot hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol, followed by acetylation to produce paracetamol, showcasing the efficiency of sequential catalytic processes. rsc.org A similar strategy could theoretically be adapted, starting from a suitable nitro-aldehyde or ketone, which is first reduced to the corresponding alcohol and then acetylated in the same vessel.

Innovations in Catalytic Synthesis

Catalysis offers milder reaction conditions, improved selectivity, and higher efficiency for the synthesis of this compound. Both transition metals and organocatalysts have been successfully employed.

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysts are versatile tools in organic synthesis. Palladium catalysts, for example, are widely used for a variety of transformations including cross-coupling and reduction reactions. msu.eduacs.org While often used to reduce the nitro group msu.edu, palladium complexes can also catalyze C-O bond formation. Palladium(II) acetate, in particular, has been used in catalytic systems for various organic transformations. google.com For instance, triflate intermediates have been converted to acetamides in palladium-catalyzed C-N coupling reactions, a technology that could be conceptually extended to C-O bond formation. nih.gov

Rhenium catalysts, such as dirhenium heptoxide (Re₂O₇), have been shown to effectively catalyze dehydrative Friedel-Crafts reactions. p-Nitrophenethyl alcohol reacts smoothly under these conditions due to the stabilizing effect of the additional methylene (B1212753) group on the carbocation intermediate. rsc.org Ruthenium complexes have also been investigated for the dehydrogenative synthesis of indoles from 2-nitrophenethyl alcohols, demonstrating their ability to activate this class of compounds. acs.org

Table 2: Transition Metal-Catalyzed Reactions Involving p-Nitrophenethyl Precursors

| Catalyst | Reaction Type | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Re₂O₇·SiO₂ | Dehydrative Alkylation | p-Nitrophenethyl alcohol | Diarylmethane | rsc.org |

| Pd(OAc)₂/PMHS/KF | Nitro Reduction | Aromatic Nitro Compounds | Anilines | msu.edu |

| tBuBrettPhos Pd G3 | C-N Coupling | Aryl Triflate | Acetamide | nih.gov |

Organocatalytic Systems for Ester Formation

Organocatalysis provides a metal-free alternative for ester synthesis, often with high selectivity and under mild conditions.

Enzymatic Catalysis: Lipases are widely used biocatalysts for esterification and transesterification reactions due to their high efficiency and selectivity. medcraveonline.comutupub.fi The hydrolysis of p-nitrophenyl acetate by pancreatic lipase (B570770) has been studied, indicating the interaction of such esters with the enzyme's active site. nih.gov Lipase PS-30 has been used for the regioselective acetylation of related glycosides, demonstrating the potential for precise control in ester synthesis. nih.gov These enzymes operate under environmentally benign conditions, typically in organic solvents or solvent-free systems, making them an attractive option for green chemistry applications.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for a wide range of chemical transformations, including ester formation. mdpi.comresearchgate.net The general mechanism for NHC-catalyzed oxidative esterification involves the formation of a Breslow intermediate from an aldehyde, which is then oxidized to an acyl azolium ion. This highly electrophilic intermediate readily reacts with an alcohol to form the desired ester. mdpi.comnih.govnih.gov While a specific application for the direct synthesis of this compound using this method requires further investigation, the broad applicability of NHC catalysis suggests its potential in this context.

Biocatalytic Strategies for this compound Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. For the production of this compound, enzymes, particularly lipases, are the primary biocatalysts of choice. These enzymes catalyze the esterification or transesterification of the precursor, p-nitrophenethyl alcohol.

Lipases (EC 3.1.1.3) are hydrolases that, under specific conditions (e.g., low water activity), can efficiently catalyze the formation of ester bonds. The most common strategies involve either direct esterification of p-nitrophenethyl alcohol with acetic acid or transesterification using an acyl donor like ethyl acetate or vinyl acetate. Immobilized lipases are frequently preferred as they offer enhanced stability and straightforward separation from the reaction mixture, allowing for reuse. rsc.orgutupub.fi

One of the most widely used and effective lipases for this type of transformation is Candida antarctica lipase B (CALB), often used in its immobilized form, Novozym® 435. mdpi.comresearchgate.net Other lipases, such as those from Rhizomucor miehei, Burkholderia cepacia, and Rhizopus niveus, have also demonstrated efficacy in esterification reactions, though their performance can vary depending on the specific substrates and reaction conditions. nih.govnih.gov

The general enzymatic reaction for the synthesis of this compound from p-nitrophenethyl alcohol can be represented as:

Direct Esterification: p-Nitrophenethyl alcohol + Acetic Acid ⇌ (Lipase) ⇌ this compound + Water

Transesterification: p-Nitrophenethyl alcohol + Acyl Donor (e.g., Vinyl Acetate) → (Lipase) → this compound + Acetaldehyde

The choice of acyl donor is critical; vinyl acetate is often favored as the reaction is essentially irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

A chemo-enzymatic approach can also be employed, where a chemical synthesis step is combined with a selective enzymatic transformation. For instance, a racemic mixture of a chiral precursor alcohol could be resolved through lipase-catalyzed enantiomer-selective acylation, a strategy that highlights the high stereoselectivity of enzymes. nih.govmdpi.com

Table 1: Lipases Used in Ester Synthesis and Their Relevant Characteristics

| Enzyme (Source) | Common Form | Key Advantages for Esterification | Reference |

|---|---|---|---|

| Lipase B from Candida antarctica | Immobilized (e.g., Novozym® 435) | High thermal stability, broad substrate specificity, high enantioselectivity, widely used in solvent-free systems. | mdpi.comresearchgate.net |

| Lipase from Rhizomucor miehei | Immobilized | Effective for selective esterification of primary alcohols in aqueous micellar media. | nih.govnsf.gov |

| Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) | Immobilized or Free | Demonstrated utility in kinetic resolution of racemic alcohols via acylation. | nih.gov |

| Lipase from Rhizopus niveus | Free | Evaluated in esterification reactions, showing variable but positive results. | nih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. For this compound, this involves employing solvent-free reaction conditions, utilizing renewable resources, and intensifying process efficiency.

A significant advancement in the green synthesis of esters is the elimination of organic solvents. Solvent-free systems (SFS) for lipase-catalyzed reactions offer numerous advantages, including higher reactant concentrations, improved volumetric productivity, simplified downstream processing, and a reduced environmental footprint. mdpi.comresearchgate.net In such systems, the liquid substrates themselves act as the reaction medium. The synthesis of this compound via direct esterification of p-nitrophenethyl alcohol with an excess of acetic acid or transesterification with ethyl acetate can be efficiently conducted under solvent-free conditions using an immobilized lipase like Novozym® 435. mdpi.com

Mechanochemistry, particularly ball milling, represents another solvent-minimized approach. rsc.org This technique uses mechanical energy to drive chemical reactions. While primarily demonstrated for the nitration of precursor alcohols, its application to esterification is a promising avenue for creating a highly efficient, solvent-lean process. researchgate.net

From an atom economy perspective, direct enzymatic esterification is highly favorable, as the only byproduct is water. Transesterification reactions are also designed to be atom-economical. These methods avoid the use of stoichiometric activating agents or protecting groups, which are common in traditional synthesis and generate significant waste.

A key aspect of sustainable synthesis is the use of renewable starting materials. The direct precursor to this compound is p-nitrophenethyl alcohol. While traditionally derived from petrochemical sources, significant progress has been made in the biotechnological production of structurally similar aromatic alcohols from renewable feedstocks like glucose. nih.gov

For example, metabolic engineering has enabled the synthesis of compounds like hydroxytyrosol (B1673988) and other phenylethanol derivatives in microorganisms such as E. coli and Saccharomyces cerevisiae. nih.govresearchgate.net These pathways often start from simple sugars and proceed through intermediates of the shikimate pathway to produce aromatic amino acids like tyrosine, which are then converted to the target alcohol through a series of enzymatic steps. researchgate.net Although a direct microbial pathway to p-nitrophenethyl alcohol is not widely documented, the established principles of synthetic biology could be applied to engineer a strain for its production. This would involve introducing enzymes for the synthesis of the phenethyl alcohol backbone from a renewable carbon source and a nitrating enzyme to functionalize the aromatic ring.

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. For the synthesis of this compound, several strategies can be applied.

Continuous Flow Reactors: The use of packed-bed reactors (PBRs) containing an immobilized lipase is a well-established method for continuous production. mdpi.com This setup allows for high productivity, excellent process control, and simple product isolation. A study on the continuous synthesis of 2-phenylethyl acetate in a solvent-free PBR using Novozym® 435 demonstrated stable operation for over 72 hours with near-quantitative conversion. mdpi.com This technology is directly applicable to the synthesis of this compound.

Ultrasonic Irradiation: The application of ultrasound (20-100 kHz) to enzymatic reactions has been shown to intensify the process by enhancing mass transfer and, in some cases, directly affecting the enzyme's catalytic activity. tuhh.de For lipase-catalyzed esterification, sonication can significantly increase the reaction rate compared to silent (non-sonicated) conditions. tuhh.de

Process Optimization: Statistical methods like Response Surface Methodology (RSM) are used to systematically optimize reaction parameters such as temperature, substrate molar ratio, and enzyme loading to maximize yield and productivity. mdpi.com For a continuous process, flow rate is also a critical parameter to optimize. mdpi.com

Table 2: Comparison of Green Synthesis Methodologies for Ester Production

| Methodology | Description | Key Green Advantages | Reference |

|---|---|---|---|

| Solvent-Free Biocatalysis | Uses immobilized lipase with liquid substrates acting as the solvent. | Eliminates organic solvent waste, increases reaction concentration, simplifies purification. | mdpi.comresearchgate.net |

| Mechanochemistry | Uses mechanical energy (ball milling) to drive the reaction with minimal or no solvent. | Drastically reduces solvent use, energy-efficient, rapid reaction times. | rsc.orgresearchgate.net |

| Continuous Packed-Bed Reactor | Immobilized enzyme is packed into a column through which substrates flow continuously. | High productivity, excellent process control, easy catalyst reuse, suitable for industrial scale-up. | mdpi.com |

| Ultrasound-Assisted Synthesis | Application of high-frequency sound waves to enhance mass transfer and reaction rates. | Process intensification, reduced reaction times, potential for increased energy efficiency. | tuhh.de |

Elucidating the Mechanistic Underpinnings of P Nitrophenethyl Acetate Reactivity

Hydrolytic Reaction Pathways

The ester linkage in p-nitrophenethyl acetate (B1210297) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzyme-mimicking systems. The mechanistic pathways of these hydrolytic processes are governed by the nature of the catalyst and the reaction environment.

Acid-Catalyzed Hydrolysis: Protonation Equilibria and Transition State Analysis

The acid-catalyzed hydrolysis of p-nitrophenethyl acetate proceeds via a mechanism analogous to that of other esters, involving a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This initial protonation step is a rapid equilibrium that enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The key steps in the mechanism are:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated, forming a resonance-stabilized cation. This activation of the carbonyl group is essential because water, the nucleophile, is relatively weak.

Nucleophilic Attack by Water: A water molecule attacks the now highly electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the original water molecule) to one of the hydroxyl groups, converting the -OCH₂CH₂(C₆H₄)NO₂ group into a better leaving group (p-nitrophenethyl alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the p-nitrophenethyl alcohol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming acetic acid.

Base-Mediated Hydrolysis: Nucleophilic Acyl Substitution Mechanisms

The hydrolysis of this compound is significantly accelerated under basic conditions. This reaction, often referred to as saponification, is effectively irreversible and proceeds through a nucleophilic acyl substitution mechanism. Unlike acid catalysis, which involves activating the ester, base-mediated hydrolysis utilizes a strong nucleophile, the hydroxide (B78521) ion (OH⁻).

The mechanism involves two primary steps:

Nucleophilic Addition: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This attack breaks the C=O pi bond and forms a negatively charged tetrahedral intermediate. This step is typically the rate-determining step of the reaction.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the p-nitrophenethoxide ion is ejected as the leaving group.

Computational studies using density functional theory (DFT) on the closely related p-nitrophenyl acetate suggest that the reaction proceeds through a concerted transition state where the solvent plays a critical role in stabilizing the developed charges. nih.govresearchgate.net

Enzyme-Mimicking Systems for Ester Hydrolysis

The hydrolysis of this compound and its analogues serves as a standard model reaction for evaluating the catalytic efficiency of artificial enzymes and enzyme-mimicking systems. Many of these systems are designed to replicate the active sites of serine proteases, such as chymotrypsin, which are natural esterases. amanote.com

These biomimetic catalysts often feature a "catalytic triad" of functional groups, typically comprising a nucleophilic group (like a serine hydroxyl), a basic group (like a histidine imidazole), and an acidic group (like an aspartate carboxylate). nih.govsemanticscholar.org The mechanism in these systems involves:

Acylation: The nucleophilic serine residue, activated by the histidine, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a structural feature that uses hydrogen bonds to stabilize the negative charge on the carbonyl oxygen. nih.gov

Formation of Acyl-Enzyme Intermediate: The intermediate collapses, releasing the p-nitrophenethyl alcohol moiety and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine, attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the acetate moiety and regenerate the free enzyme. nih.gov

The hydrolysis of p-nitrophenyl acetate is frequently used to determine key kinetic parameters of these enzyme systems, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat). nih.govnih.gov

Solvatochromic and Solvent Effect Investigations on Reaction Kinetics

The kinetics of the hydrolysis of this compound are highly sensitive to the solvent environment. Studies on the analogous p-nitrophenyl acetate (PNPA) in mixed aqueous-organic solvents, such as dimethyl sulfoxide-water (DMSO-H₂O) mixtures, provide significant insight into these effects. scholaris.ca

The rate of base-mediated hydrolysis increases dramatically as the proportion of the aprotic polar solvent (DMSO) increases. For example, the second-order rate constant (kₙ) for the reaction of PNPA with hydroxide ion increases by several thousand-fold when the solvent is changed from pure water to 80 mol % DMSO. scholaris.ca This rate enhancement is attributed to two primary factors:

Ground State Destabilization: In water, the small hydroxide ion is strongly stabilized by hydrogen bonding. In DMSO-rich mixtures, these hydrogen bonds are disrupted, destabilizing the hydroxide ion (the reactant ground state). This destabilization raises the ground state energy, thereby lowering the activation energy barrier for the reaction. scholaris.ca

Transition State Stabilization: The transition state of the reaction involves a large, charge-delocalized anion. This type of species is better stabilized by polar aprotic solvents like DMSO than by protic solvents like water.

The combined effect of ground-state destabilization of the nucleophile and stabilization of the transition state leads to the observed dramatic acceleration of the reaction rate.

| mol % DMSO | kₙ (M⁻¹s⁻¹) |

|---|---|

| 0 | 11.6 |

| 10 | 27.9 |

| 20 | 66.1 |

| 30 | 148 |

| 40 | 324 |

| 50 | 724 |

| 60 | 1,740 |

| 70 | 5,010 |

| 80 | 32,800 |

Electrophilic and Nucleophilic Transformations

Beyond reactions at the ester group, the aromatic ring of this compound can potentially undergo transformations, governed by the powerful electronic effects of the nitro substituent.

Aromatic Substitution Reactions on the Nitrophenyl Moiety

The reactivity of the benzene (B151609) ring in this compound towards substitution is dominated by the electron-withdrawing nitro group (-NO₂).

Electrophilic Aromatic Substitution (EAS): The nitro group is a very strong deactivating group for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). masterorganicchemistry.commsu.edu It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring much less nucleophilic and therefore less reactive towards electrophiles. youtube.com The deactivation is most pronounced at the ortho and para positions. Consequently, electrophilic substitution on this compound would require harsh reaction conditions and would be expected to proceed very slowly. If substitution does occur, the nitro group acts as a meta-director, meaning the incoming electrophile would add to one of the carbon atoms meta to the nitro group (and ortho to the phenethyl acetate group). youtube.com

Nucleophilic Aromatic Substitution (SNAr): In contrast, the nitro group is a powerful activating group for nucleophilic aromatic substitution. nih.govyoutube.com It strongly stabilizes the negatively charged intermediate (the Meisenheimer complex) that forms when a nucleophile attacks the ring. libretexts.orgnih.gov For an SNAr reaction to occur, a good leaving group must be present on the ring. While this compound itself does not have a leaving group on the ring, its nitro-activated ring structure provides a basis for understanding the reactivity of related compounds. If a leaving group (e.g., a halogen) were present at the ortho or para position relative to the nitro group, it could be readily displaced by a strong nucleophile (e.g., alkoxides, amines). In the case of this compound, the para position is occupied. Therefore, any potential SNAr reaction would have to occur at the positions ortho to the nitro group, provided a suitable leaving group was present at that position. nih.gov

Nucleophilic Additions and Eliminations Involving the Ester Functionality

The ester functionality of this compound is a key site for reactivity, readily undergoing nucleophilic addition-elimination reactions. This reactivity is primarily attributed to the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a variety of nucleophiles. The general mechanism for these reactions involves the initial addition of a nucleophile to the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the leaving group, in this case, the p-nitrophenethoxide ion, to regenerate the carbonyl double bond and yield the final product.

Common nucleophilic addition-elimination reactions involving the ester group of this compound include hydrolysis, transesterification, and aminolysis.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, this compound can be hydrolyzed to yield p-nitrophenethyl alcohol and acetic acid. The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon. Under basic conditions, the hydroxide ion acts as a more potent nucleophile, accelerating the reaction.

Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. When this compound is treated with an alcohol, typically in the presence of an acid or base catalyst, an equilibrium is established, leading to the formation of a new ester and p-nitrophenethyl alcohol. The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. nih.gov The mechanism, similar to hydrolysis, proceeds through a tetrahedral intermediate. nih.govmdpi.com

Aminolysis: The reaction of this compound with ammonia (B1221849) or an amine results in the formation of an amide and p-nitrophenethyl alcohol. Amines are generally more nucleophilic than water or alcohols, and thus, this reaction often proceeds readily without the need for a catalyst. The initial nucleophilic attack by the amine on the carbonyl carbon is followed by the collapse of the tetrahedral intermediate and elimination of the p-nitrophenethoxide leaving group.

| Reaction | Nucleophile | Product(s) |

| Hydrolysis | H₂O | p-Nitrophenethyl alcohol, Acetic acid |

| Transesterification | R'OH | p-Nitrophenethyl alcohol, p-Nitrophenethyl R'-oate |

| Aminolysis | R'NH₂ | p-Nitrophenethyl alcohol, N-R'-acetamide |

Redox Chemistry of the Nitro Group and Phenethyl Chain

The redox chemistry of this compound is characterized by the distinct reactivities of the nitro group and the phenethyl chain. The nitro group is readily reduced, while the phenethyl chain can be susceptible to oxidation under certain conditions.

Catalytic Hydrogenation and Selective Reduction to Amine Derivatives

The most significant redox reaction of this compound is the reduction of the nitro group to an amino group, yielding p-aminophenethyl acetate. This transformation is of considerable synthetic importance as it provides a route to various pharmacologically active compounds.

Catalytic Hydrogenation: This is a widely employed method for the reduction of aromatic nitro compounds. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. dalalinstitute.com The reaction of a similar compound, ethyl 4-nitrophenylacetate, with hydrogen over 10% Pd/C in methanol (B129727) results in a high yield of the corresponding amine, ethyl 4-aminophenylacetate. mdpi.com This method is generally clean and efficient, with the primary by-product being water. The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as the reduction of the aromatic ring or hydrogenolysis of the ester group.

Selective Chemical Reduction: In cases where catalytic hydrogenation is not feasible due to the presence of other sensitive functional groups, a variety of chemical reducing agents can be employed for the selective reduction of the nitro group. Common reagents include:

Metals in Acidic Media: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for the reduction of aromatic nitro groups. acs.org For instance, the reduction of p-nitrophenylacetic acid has been successfully achieved using tin and hydrochloric acid. acs.org

Stannous Chloride (SnCl₂): This reagent offers a milder alternative for the selective reduction of nitro groups in the presence of other reducible functionalities like esters. wikipedia.org Aromatic nitro compounds are readily reduced by SnCl₂·2H₂O in solvents like ethanol (B145695) or ethyl acetate, leaving ester groups unaffected. wikipedia.org

Iron in Neutral or Slightly Acidic Media: A mixture of iron powder and ammonium (B1175870) chloride (NH₄Cl) in a solvent system like ethanol/water provides a facile and selective method for the reduction of nitroarenes. This method was successfully used for the synthesis of ethyl-2-(4-aminophenoxy) acetate from its nitro precursor. lookchem.comlibretexts.org

| Reducing Agent/System | Conditions | Key Features |

| H₂ / Pd/C | Methanol, room temperature | High efficiency, clean reaction. mdpi.com |

| H₂ / Raney Nickel | Ethanol, room temperature | Alternative to Pd/C, useful when dehalogenation is a concern. dalalinstitute.com |

| Sn / HCl | Acidic medium | Classical method for nitro group reduction. acs.org |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Mild and selective, tolerates ester groups. wikipedia.org |

| Fe / NH₄Cl | Ethanol/Water, reflux | Facile and selective reduction. lookchem.com |

Oxidative Degradation Pathways and By-product Characterization

Information specifically on the oxidative degradation of this compound is limited. However, potential pathways can be inferred from the known oxidative behavior of the constituent functional groups: the nitrotoluene moiety and the ethyl acetate side chain.

Oxidation of the phenethyl chain could potentially occur at the benzylic position, leading to the formation of a ketone. Further oxidation could lead to cleavage of the C-C bond between the carbonyl group and the aromatic ring. The nitro group is generally resistant to oxidation.

Advanced oxidation processes (AOPs), such as the Fenton reaction (H₂O₂/Fe²⁺), are known to degrade aromatic compounds. korea.ac.kr For a related compound, p-nitrophenol, degradation via micro-electrolysis followed by oxidation with pyrolusite has been shown to ultimately lead to the formation of CO₂ and H₂O. researchgate.net It is plausible that similar AOPs could degrade this compound, likely initiating with hydroxylation of the aromatic ring and oxidation of the side chain. The characterization of by-products would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify various intermediates, including hydroxylated and ring-opened products.

Elimination Reactions of p-Nitrophenethyl Derivatives

The 2-(p-nitrophenyl)ethyl group is a classic substrate for studying elimination reaction mechanisms due to the electron-withdrawing nature of the p-nitro group, which enhances the acidity of the β-hydrogens (the hydrogens on the carbon adjacent to the aromatic ring).

E1cB and E2 Mechanistic Investigations

Elimination reactions of 2-(p-nitrophenyl)ethyl derivatives can proceed through either a concerted E2 mechanism or a stepwise E1cB (Elimination Unimolecular conjugate Base) mechanism. The operative mechanism is highly dependent on the nature of the leaving group and the base.

The E2 mechanism involves a single transition state where the base abstracts a β-proton, and the leaving group departs simultaneously. This pathway is favored by good leaving groups.

The E1cB mechanism is a two-step process that occurs with poor leaving groups and involves the formation of a carbanion intermediate. wikipedia.org The strong electron-withdrawing effect of the p-nitro group stabilizes this intermediate carbanion. The reaction proceeds via initial deprotonation at the β-carbon to form a resonance-stabilized carbanion, followed by the expulsion of the leaving group in a subsequent, often rate-determining, step. wikipedia.org

Kinetic studies on N-[2-(p-nitrophenyl)ethyl]alkylammonium ions have provided strong evidence for the E1cB mechanism. acs.orglookchem.com These studies have shown a change in the rate-determining step from carbanion formation to leaving group expulsion depending on the reaction conditions. lookchem.com

Probing Leaving Group Effects and Base Catalysis

The nature of the leaving group is a critical factor in determining the mechanism of elimination for 2-(p-nitrophenyl)ethyl derivatives.

Good Leaving Groups: With good leaving groups, such as halides (I⁻, Br⁻, Cl⁻), the elimination reaction tends to proceed through a concerted E2 mechanism. The rate of the reaction increases with the ability of the halide to act as a leaving group. lookchem.com

Poor Leaving Groups: For substrates with poor leaving groups, such as alkoxides or amines, the E1cB mechanism is favored. wikipedia.org The stability of the intermediate carbanion allows for the expulsion of a less reactive leaving group. The acetate group in this compound is a moderately good leaving group, and thus, depending on the base strength and solvent, it could potentially undergo elimination via either an E2 or an E1cB pathway.

Base catalysis is integral to these elimination reactions. The strength of the base influences the rate of proton abstraction. In the E1cB mechanism, the rate of the initial deprotonation step is directly dependent on the base concentration and its basicity. For N-[2-(p-nitrophenyl)ethyl]quinuclidinium ions, the reaction is catalyzed by hydroxide ions and buffer bases. lookchem.com The partitioning of the carbanion intermediate between reprotonation and leaving group expulsion can also be influenced by the buffer concentration. lookchem.com

| Leaving Group | Probable Mechanism | Rationale |

| I⁻, Br⁻, Cl⁻ | E2 | Good leaving groups favor a concerted mechanism. lookchem.com |

| -NR₃⁺ | E1cB | Poor leaving group, stabilized carbanion intermediate. acs.orglookchem.com |

| -OAc (Acetate) | E2 or E1cB | Moderately good leaving group, mechanism depends on conditions. |

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions involving this compound, particularly bimolecular elimination (E2), are governed by principles of regioselectivity and stereoselectivity. These principles dictate the specific constitutional isomer and stereoisomer of the resulting alkene, p-nitrostyrene, that is formed.

Regioselectivity: In the context of this compound, the substrate is structurally simple, possessing only one type of β-hydrogen. Consequently, the elimination reaction can only yield one constitutional isomer, p-nitrostyrene. Therefore, regioselectivity, which describes the preference for the formation of one constitutional isomer over another (such as in cases where Zaitsev's or Hofmann's rule would apply), is not a variable factor in this specific reaction. chemistrysteps.comyoutube.com The reaction is inherently regiospecific due to the symmetrical nature of the ethyl group with respect to the β-hydrogens.

Stereoselectivity: Stereoselectivity in E2 reactions is profoundly influenced by the stereochemical arrangement of the departing proton and leaving group. chemistrysteps.com The reaction proceeds most efficiently through an anti-periplanar transition state, where the β-hydrogen and the acetate leaving group are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.comlibretexts.org This geometric requirement dictates the stereochemical outcome of the reaction.

For a substrate like this compound, which lacks pre-existing stereocenters on the α or β carbons, the concept of producing diastereomeric alkene products (E/Z isomers) is not applicable, as the product, p-nitrostyrene, does not exhibit E/Z isomerism. However, if diastereomeric starting materials were used (e.g., with substituents on the α and β carbons), the E2 reaction would be stereospecific. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. study.comreddit.com For example, a specific diastereomer of a substituted p-nitrophenethyl derivative would yield a specific stereoisomer (E or Z) of the corresponding substituted p-nitrostyrene, due to the constraint of the anti-periplanar transition state.

The transition state of the E2 elimination is influenced by several factors:

Steric Hindrance: The use of a bulky base can influence the reaction rate, though in this case, it does not alter the regiochemical outcome. youtube.comcureffi.org

Electronic Effects: The electron-withdrawing nature of the p-nitro group on the phenyl ring can influence the acidity of the β-hydrogens and the stability of the transition state, which has developing double-bond character.

The preference for the anti-periplanar arrangement is a stereoelectronic effect, ensuring optimal overlap of the C-H σ orbital with the C-O σ* antibonding orbital in the transition state, which facilitates the formation of the new π-bond. cureffi.org

Photochemical Reactivity and Photolabile Properties

The p-nitrophenethyl group is a well-established photoremovable protecting group (PPG), also known as a "caging group". acs.orgnih.gov Its utility stems from the ability to undergo a photochemical reaction upon irradiation with UV light, leading to the cleavage of the ester or ether linkage and the release of a protected molecule. researchgate.net This process allows for precise spatial and temporal control over the release of biologically active compounds, making it a valuable tool in chemical biology and physiology. nih.gov

Photo-Induced Cleavage Mechanisms of p-Nitrophenethyl Ethers and Esters

The photochemical cleavage of nitroaromatic compounds, particularly ortho-nitrobenzyl derivatives, has been extensively studied. nih.gov The mechanism for these compounds typically involves the photo-excited nitro group abstracting a hydrogen atom from the benzylic carbon. nih.govresearchgate.net This forms an aci-nitro intermediate, which then undergoes rearrangement and cleavage to release the protected substrate and form an o-nitrosobenzaldehyde byproduct. nih.gov

While related, the mechanism for para-substituted nitrobenzyl and nitrophenethyl compounds is distinct and generally less efficient. For p-nitrophenethyl esters, the accepted mechanism upon UV irradiation involves the following key steps:

Photoexcitation: The p-nitrophenethyl chromophore absorbs a photon, promoting it to an excited singlet state (S₁). Nitroaromatic compounds possess both n,π* and π,π* singlet excited states. researchgate.net

Intersystem Crossing: The initial singlet state can undergo rapid intersystem crossing (ISC) to a triplet excited state (T₁). Nitroaromatics are known for having strong coupling between their singlet and triplet manifolds, leading to efficient ISC. kaust.edu.sarsc.orgrsc.org

Intermediate Formation: The excited state, typically the triplet state, is proposed to lead to the formation of an aci-nitroquinonoid intermediate. However, unlike the ortho isomer, this cannot occur via a direct intramolecular hydrogen abstraction due to the distance between the nitro group and the benzylic hydrogens. The mechanism is thought to involve more complex pathways, possibly involving solvent or other intermolecular interactions.

Cleavage and Product Release: The intermediate species is unstable and rearranges, leading to the cleavage of the C-O bond of the ester or ether. This step releases the carboxylic acid (from an ester) or alcohol (from an ether) and generates p-nitrosostyrene as the primary byproduct.

Secondary photoreactions involving the p-nitrosostyrene byproduct can also occur. acs.org The quantum yield for the photolysis of p-nitrophenethyl derivatives is generally lower than that of their ortho-nitrobenzyl counterparts, which is a key consideration in their application.

Spectroscopic Probes of Excited State Dynamics

Understanding the photochemical behavior of p-nitrophenethyl compounds requires probing the dynamics of their electronically excited states. Ultrafast spectroscopic techniques are essential for resolving the complex sequence of events that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales following photoexcitation. rsc.org

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This is a powerful technique for studying excited-state dynamics. A pump pulse excites the molecule, and a time-delayed probe pulse measures the change in absorption as a function of wavelength and time. mdpi.com This allows for the direct observation of initially excited states, intermediate species, and the repopulation of the ground state. nih.gov For nitroaromatic compounds, fs-TA can track the evolution from the initially populated singlet state through intersystem crossing to triplet states and subsequent relaxation pathways. mdpi.comnih.gov

Femtosecond Fluorescence Up-conversion: This technique measures the fluorescence decay of short-lived excited singlet states with sub-picosecond time resolution. nih.gov For many nitroaromatics, fluorescence is very weak and short-lived due to extremely rapid and efficient non-radiative decay channels like intersystem crossing. kaust.edu.sanih.gov Measuring these ultrafast fluorescence decays provides crucial information about the lifetime of the S₁ state.

Excited States and Decay Pathways in Nitroaromatics:

The photophysics of nitroaromatic compounds like this compound is characterized by a dense manifold of excited states.

| State/Process | Description | Timescale | Spectroscopic Signature |

| S₀ → Sn | Absorption of a photon to an excited singlet state (n,π* or π,π*). | Instantaneous | Ground state bleach in TA spectra. |

| S₁ State | The lowest excited singlet state. Often has charge-transfer character. rsc.org | Femtoseconds to Picoseconds | Short-lived fluorescence; excited-state absorption (ESA) in TA. |

| Intersystem Crossing (ISC) | Non-radiative transition from a singlet state to a triplet state (e.g., S₁ → Tn). kaust.edu.sa | Sub-picosecond to Picoseconds | Decay of S₁ signals and rise of T₁ signals in TA spectra. nih.gov |

| T₁ State | The lowest excited triplet state. Often the key reactive state in photochemistry. | Nanoseconds to Microseconds | Long-lived ESA in TA spectra; phosphorescence (often weak in solution). |

| Internal Conversion (IC) | Non-radiative decay to the ground state (S₁ → S₀). | Picoseconds | Recovery of the ground state bleach signal in TA spectra. nih.gov |

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with spectroscopic data to identify the character (e.g., n,π, π,π, charge-transfer) and relative energies of the various excited states involved in the photochemical process. nih.govrsc.org These combined experimental and computational approaches provide a detailed picture of the mechanistic photochemistry, revealing how factors like solvent polarity and molecular structure influence the excited-state decay channels and, ultimately, the efficiency of photorelease. nih.gov

Advanced Derivatives and Their Strategic Applications in Academic Research

Synthesis and Functionalization of p-Nitrophenethyl Acetate (B1210297) Analogues

The functional versatility of the p-nitrophenethyl group has spurred the synthesis of various analogues. These modifications are designed to fine-tune the steric and electronic properties of the moiety, thereby altering its stability, reactivity, and selectivity. Research in this area focuses on creating a toolbox of related protecting groups with a spectrum of properties suitable for diverse synthetic challenges.

Systematic studies have explored the impact of altering the position of the nitro group on the phenyl ring. While the para-substituted isomer is most common, ortho-substituted analogues have been developed, particularly for applications requiring photolability. The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group is a prime example, functioning as a photolabile protecting group. biosyn.comresearchgate.net Unlike the base-labile p-nitrophenethyl group, the o-nitro analogue can be cleaved with UV light, a property attributed to the proximity of the nitro group to the benzylic position, which facilitates an intramolecular redox reaction upon photo-excitation. researchgate.net The synthesis of these derivatives involves multi-step processes starting from the corresponding ortho-nitro-substituted precursors. This modification allows for orthogonal cleavage strategies where, for instance, an o-nitrobenzyl-based group can be removed with light while a p-nitrophenethyl-based group on the same molecule remains intact. acs.orgwikipedia.org

Modifications to the ethyl chain of the p-nitrophenethyl group have led to the development of highly valuable and versatile protecting groups. Two of the most significant analogues are the 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) and the p-nitrophenylethyl sulfonyl groups. umich.edunih.gov

The NPEOC group is synthesized by introducing a carbonyl moiety, effectively creating a carbamate linkage when protecting an amino group or a carbonate linkage with a hydroxyl group. nih.gov This extension alters the cleavage mechanism while retaining the core β-elimination principle. Both the 2-(4-nitrophenyl)ethyl (NPE) and NPEOC groups are employed as a universal blocking system for nucleobases in oligonucleotide synthesis. nih.gov

Another important modification is the p-nitrophenylethyl sulfonyl group, which has been proposed as a 2′-protecting group for ribonucleosides. umich.edu Its advantages include stability towards acids and the prevention of the common (2′→3′) migration issue seen with acyl-type protecting groups. umich.edu

The table below summarizes key analogues of the p-nitrophenethyl moiety and their primary applications in research.

Table 1: Selected Analogues of the p-Nitrophenethyl Moiety and Their Applications| Analogue Name | Structural Modification | Primary Application | Cleavage Condition |

|---|---|---|---|

| 2-(4-nitrophenyl)ethyl (NPE) | Parent Moiety | O-protection of nucleobases and phosphates | Strong, non-nucleophilic base (e.g., DBU) |

| 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) | Carbonyl group inserted on the ethyl chain | N-protection of nucleobases | Strong, non-nucleophilic base (e.g., DBU) |

| p-Nitrophenylethyl sulfonyl | Ethyl group attached to a sulfonyl moiety | 2'-OH protection of ribonucleosides | Strong, non-nucleophilic base (e.g., DBU) |

| 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) | Nitro group at ortho-position; propoxy chain | Photolabile 5'-OH or 2'-OH protection | UV Light (e.g., 365 nm) |

p-Nitrophenethyl Moiety as a Versatile Protecting Group

The p-nitrophenethyl (NPE) moiety and its derivatives, such as NPEOC, are widely recognized as robust and versatile protecting groups. Their stability to acidic and mildly basic conditions, coupled with their clean removal via β-elimination using strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), makes them indispensable in the synthesis of complex biomolecules. umich.edunih.gov This cleavage mechanism avoids the use of harsh acidic or nucleophilic reagents that could damage sensitive functionalities within the target molecule. nih.govresearchgate.net

In the chemical synthesis of DNA and RNA, protection of reactive functional groups on the nucleobases and the sugar moiety is critical. The NPE and NPEOC groups have been established as a "universal" protection strategy. nih.gov The NPE group is used for the protection of the lactam functions, such as the O4 of thymine and uracil and the O6 of guanine. nih.govspringernature.com Concurrently, the NPEOC group is used to protect the exocyclic amino groups of cytosine, adenine, and guanine. nih.govspringernature.com

This strategy is advantageous because all these protecting groups can be removed simultaneously under the same non-nucleophilic basic conditions (DBU treatment), simplifying the final deprotection step. umich.edu Furthermore, the NPE group can be used to protect the internucleotide phosphate linkages, replacing the more commonly used but problematic 2-cyanoethyl group. This avoids the formation of acrylonitrile as a byproduct during deprotection, which can cause unwanted alkylation of the nucleobases. researchgate.net

Orthogonal protection is a central concept in the synthesis of complex molecules, allowing for the selective removal of one type of protecting group in the presence of others. nih.govresearchgate.net The unique cleavage condition of the NPE/NPEOC groups makes them an excellent component in orthogonal schemes. They are stable to the acidic conditions used to remove 5'-hydroxyl protecting groups like the dimethoxytrityl (DMT) group, and they are also stable to photolysis, which is used to cleave photolabile groups. wikipedia.orgub.edu

A typical orthogonal strategy in oligonucleotide synthesis might involve:

An acid-labile DMT group for 5'-OH protection, removed at each cycle of chain extension.

Base-labile NPE/NPEOC groups for nucleobase protection, removed at the end of the synthesis.

A fluoride-labile silyl group or a photolabile group for 2'-OH protection in RNA synthesis.

This orthogonality ensures that the nucleobase and backbone protections remain intact during the entire chain assembly process and can be removed cleanly at the final stage without affecting other parts of the molecule. ub.edu

Table 2: Example of an Orthogonal Protection Scheme in RNA Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Reagent/Condition | Stability |

|---|---|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild Acid (e.g., Trichloroacetic Acid) | Unstable to acid; Stable to base and light |

| Nucleobase (Amino/Lactam) | p-Nitrophenethoxycarbonyl / p-Nitrophenethyl | NPEOC / NPE | Strong Base (e.g., DBU) | Stable to acid and light; Unstable to strong base |

| 2'-Hydroxyl | t-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF) | Stable to acid and base; Unstable to fluoride |

| Internucleotide Phosphate | 2-Cyanoethyl | CE | Base (Ammonia or DBU) | Unstable to base |

The principles of using the p-nitrophenethyl moiety extend to solid-phase synthesis, a technique that immobilizes the growing polymer chain on an insoluble support, simplifying purification. umich.edu The NPE group has been used to protect the O6 position of guanine in the solid-phase synthesis of morpholino oligomers, which are synthetic nucleic acid analogues. google.com

In solid-phase peptide synthesis (SPPS), the related p-nitrobenzyloxycarbonyl (pNZ) group has been employed as a temporary Nα-amino protecting group. ub.edu It is orthogonal to the common Boc (acid-labile) and Fmoc (piperidine-labile) strategies and can be particularly useful for synthesizing peptides prone to side reactions like aspartimide formation, which is often induced by piperidine treatment. ub.edu By using a pNZ-protected amino acid at a critical position, this side reaction can be circumvented. The NPE moiety has also been incorporated into the linker attaching the growing oligomer to the solid support, allowing for cleavage from the resin under non-nucleophilic basic conditions. umich.eduresearchgate.net This is particularly valuable when the synthesized oligomer contains functionalities that are sensitive to the standard ammonolysis cleavage conditions. researchgate.netresearchgate.net

Integration into Complex Molecular Architectures

The p-nitrophenethyl moiety, a derivative of p-nitrophenethyl acetate, serves as a versatile building block in the creation of sophisticated molecular structures. Its distinct electronic and steric properties are leveraged in the design of polymers, self-assembling systems, and biomimetic molecules, enabling fine control over their structure and function.

Incorporation into Polymeric and Supramolecular Assemblies

The construction of well-defined supramolecular structures often relies on specific non-covalent interactions. The nitrophenyl group, a key feature of p-nitrophenethyl derivatives, can participate in forming these larger assemblies. For instance, the synthesis of molecules containing both a thiazolo[3,2-a]pyrimidine platform and an arylhydrazone moiety with a nitrophenyl group has been shown to result in different supramolecular motifs. mdpi.com In the crystalline phase, the self-assembly of these molecules can be driven by a combination of hydrogen and chalcogen bonding, leading to the formation of complex, centrosymmetric racemic dimeric structures. mdpi.com

Furthermore, the principles of host-guest chemistry can be applied to incorporate p-nitrophenethyl derivatives into larger assemblies. Supramolecular hosts like cyclodextrins and calixarenes are capable of encapsulating guest molecules, including those with aromatic rings. nih.gov The p-nitrophenethyl group could serve as a guest, fitting within the hydrophobic cavity of such macrocycles, leading to the formation of stable complexes. This encapsulation can alter the physicochemical properties of the guest and is a key strategy in developing systems for molecular recognition and transport.

The following table summarizes the types of non-covalent interactions that can drive the assembly of molecules containing nitrophenyl groups.

| Interaction Type | Description | Role of Nitrophenyl Group |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitro group (NO₂) contains electronegative oxygen atoms that can act as hydrogen bond acceptors. |

| Chalcogen Bonding | A non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic region. | The sulfur atom in a thiazole ring, when present alongside a nitrophenyl group, can participate in these interactions to direct crystal packing. mdpi.com |

| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic ring of the p-nitrophenethyl group can be encapsulated by the nonpolar cavity of host molecules like cyclodextrins. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The electron-deficient nitrophenyl ring can stack with electron-rich aromatic systems, contributing to the stability of the assembly. |

Role in the Design and Synthesis of Peptoids and Polypeptide Analogues

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that are resistant to proteolysis and have a high potential for therapeutic and material science applications. nih.govnih.gov The incorporation of diverse side chains is crucial for controlling their structure and function. The p-nitrophenethyl group can be introduced into peptoid structures through the use of its corresponding primary amine, p-nitrophenethylamine, in the standard "submonomer" solid-phase synthesis method. nih.govescholarship.orgyoutube.com

This two-step monomer addition cycle involves:

Acylation: The secondary amine on the solid-phase-bound growing peptoid chain is acylated, typically with bromoacetic acid. escholarship.orgfrontiersin.org

Displacement: A primary amine, such as p-nitrophenethylamine, is added. It displaces the bromide via an SN2 reaction, adding a new monomer unit with the desired p-nitrophenethyl side chain. frontiersin.org

Research has demonstrated the successful synthesis of peptoids containing nitroaromatic monomers, including the closely related N-(S)-1-(4-nitrophenyl)ethylglycine (Nsnp). nih.gov The inclusion of such monomers has a significant impact on the peptoid's secondary structure. For example, incorporating a para-nitro monomer at the N-terminus of a peptoid nonamer was found to stabilize a specific "threaded loop" conformation, demonstrating that the electronic and steric properties of the nitroaromatic side chain can be used to fine-tune the global folding of the polymer. nih.gov

The table below outlines the standard submonomer cycle for incorporating a p-nitrophenethyl side chain.

| Step | Reagents | Purpose |

| 1. Acylation | Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC) | Adds a bromoacetyl group to the terminal amine of the growing chain. |

| 2. Displacement | p-Nitrophenethylamine | The primary amine displaces the bromine to form the N-substituted glycine monomer corresponding to a p-nitrophenethyl side chain. |

Construction of Hybrid Molecules for Chemical Biology Probes (e.g., Enzyme Inhibitor Scaffolds, Fluorescent Tags)

The this compound structure and its derivatives are valuable components in the construction of chemical probes designed to investigate biological systems. nih.gov These probes are small molecules used to study and manipulate the function of proteins and other biomolecules. nih.gov

Enzyme Inhibitor Scaffolds

p-Nitrophenyl acetate is a well-established substrate for various hydrolytic enzymes, particularly esterases. The enzymatic cleavage of the ester bond releases p-nitrophenol, a chromogenic compound whose formation can be easily monitored by spectrophotometry. This reaction forms the basis of countless assays to determine enzyme activity. Consequently, the p-nitrophenethyl scaffold is an integral part of substrate-mimicking probes used to screen for and characterize enzyme inhibitors. Molecules that are structurally similar to this compound can act as competitive inhibitors, binding to the enzyme's active site but not undergoing hydrolysis, thereby providing a basis for designing new therapeutic agents.

Reporter Tags for Reaction-Based Probes

While the p-nitrophenethyl group itself is not fluorescent, it is a key component of reporter systems used in reaction-based probes. These probes generate a signal in response to a specific chemical reaction, often catalyzed by an enzyme.

A notable application is in the detection of organophosphates (OPs), which are potent neurotoxins. A fluorescence-based sensing method utilizes the enzyme organophosphorus hydrolase (OPH) to hydrolyze OPs that have a p-nitrophenyl substituent. The hydrolysis releases p-nitrophenol. nih.gov In this system, the p-nitrophenol product then quenches the fluorescence of a nearby sensor molecule, such as a Coumarin derivative. nih.gov The decrease in fluorescence is directly proportional to the concentration of the original organophosphate. nih.gov In this context, the p-nitrophenethyl moiety acts as a pro-signal scaffold, remaining "silent" until enzymatic activity releases the p-nitrophenol reporter molecule. This strategy allows for the sensitive detection of specific enzymatic activities or the presence of certain analytes in biological samples.

p-Nitrophenethyl Derivatives in Catalysis Research

The electronic properties of the p-nitrophenethyl group, particularly the strong electron-withdrawing nature of the nitro group, make it a scaffold of interest in the development of new catalysts. Its influence can be explored in both metal-based and metal-free (organocatalytic) systems.

Ligand Design for Metal-Catalyzed Transformations

In metal-catalyzed reactions, the ligand bound to the metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. The electronic and steric properties of the ligand can be systematically tuned to optimize catalytic performance. researchgate.nettum.de Ligands containing both phosphorus and nitrogen donor atoms (P,N-ligands) are among the most widely used in homogeneous catalysis. researchgate.net

While the direct incorporation of a p-nitrophenethyl group into common ligand frameworks is not extensively documented, its properties are relevant to ligand design. The introduction of a strong electron-withdrawing group, such as a p-nitrophenyl ring, onto a ligand backbone can significantly alter the electron density at the metal center. This modulation can:

Enhance Oxidative Addition: By making the metal center more electrophilic, it can facilitate the oxidative addition step in many catalytic cycles.

Stabilize Electron-Rich Intermediates: It can help stabilize low-valent metal species that are key intermediates in catalysis.

Influence Reductive Elimination: The electronic effects can impact the rate and selectivity of the final product-forming reductive elimination step.

Although not a ligand, the p-nitrophenyl group is frequently part of substrates used to test the efficacy of metallomicellar catalysts. For example, copper (II) and nickel (II) complexes of triazole-based ligands have been studied for their ability to catalyze the hydrolysis of p-nitrophenyl picolinate, demonstrating the interaction of metal-ligand complexes with this chemical moiety. nih.gov

Investigations into Organocatalytic Performance of Nitrophenethyl Scaffolds

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high stereoselectivity. The design of effective organocatalysts frequently involves the strategic placement of functional groups that can activate substrates or stabilize transition states. The p-nitrophenethyl scaffold possesses features that are highly relevant to established organocatalytic principles.

The electron-withdrawing nitro group can play several roles:

Increasing Acidity: It can increase the acidity of protons on adjacent carbon atoms, facilitating the formation of enolates or other nucleophilic species under mild basic conditions.

Activating Michael Acceptors: When incorporated into a substrate, a nitroaromatic group can act as a powerful activating group for conjugate additions (Michael reactions).

Stabilizing Intermediates: The nitro group can stabilize anionic intermediates through resonance and inductive effects.

These principles suggest that chiral molecules derived from p-nitrophenethylamine could serve as backbones for new classes of organocatalysts. For example, they could be used in reactions proceeding through enamine or iminium ion intermediates, similar to the well-established field of proline catalysis, by influencing the electronic environment of the key catalytic groups.

Role as Substrates or Mediators in Biocatalytic Cycles

This compound serves a significant role in academic research primarily as a versatile substrate for monitoring the activity of various hydrolytic enzymes. Its utility extends into synthetic biocatalysis, where it can function as an activated acyl donor for the acetylation of nucleophiles such as alcohols and amines, mediated by enzymes like lipases and esterases.

The fundamental principle behind its application in biocatalytic cycles is the enzyme-mediated transfer of the acetyl group from this compound to a target molecule. This process is often irreversible due to the formation of the highly stable p-nitrophenolate leaving group, which drives the reaction towards product formation. This characteristic makes this compound an effective acylating agent in synthetic applications, particularly in kinetic resolutions where the differential rate of acylation of enantiomers allows for their separation.

In a typical biocatalytic cycle involving this compound as an acyl donor, the enzyme, often a lipase (B570770), first reacts with the ester. This forms a covalent acyl-enzyme intermediate, releasing p-nitrophenol. Subsequently, a nucleophile (e.g., an alcohol or amine) attacks the acyl-enzyme complex, leading to the transfer of the acetyl group to the nucleophile and regenerating the free enzyme for the next catalytic cycle.

Research has extensively utilized this compound not just for screening enzyme activity but also for investigating the fundamentals of enzyme kinetics and mechanisms. While it is a common substrate for determining the hydrolytic activity of enzymes, its application as a preparative acyl donor in biocatalytic synthesis is also recognized, though less frequently documented in comparison to other acyl donors like vinyl acetate. The primary advantage of this compound in this context is the chromophoric nature of the p-nitrophenol byproduct, which allows for real-time monitoring of the reaction progress through spectrophotometry.

The following table summarizes findings from a study where the hydrolytic activity of an immobilized lipase was determined using this compound. This serves as a foundational example of its interaction in a biocatalytic setting, which underpins its potential as an acyl donor in synthetic cycles.

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B immobilized on Mesoporous Cellular Foams (CALB-MCFs) | This compound | Hydrolysis | Used to determine the hydrolytic activity of the immobilized biocatalyst. The release of p-nitrophenol was monitored spectrophotometrically. | mdpi.com |

While detailed examples of this compound in large-scale synthetic biocatalytic cycles are not as prevalent in the literature as other acyl donors, its established role as an effective substrate for a wide range of hydrolases confirms its potential as a valuable tool for enzyme-mediated acylation reactions in academic and industrial research.

Computational Chemistry and Theoretical Characterization of P Nitrophenethyl Acetate

Quantum Mechanical (QM) Studies of Electronic Structure and Energetics

Quantum mechanics forms the foundation for a variety of computational methods used to predict the electronic structure and energy of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, which differ in their balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a widely used method for predicting the ground-state properties of organic molecules due to its favorable combination of accuracy and computational efficiency. mdpi.comsemanticscholar.org In DFT, the energy of the system is determined as a functional of the electron density. mdpi.com For a molecule like p-nitrophenethyl acetate (B1210297), DFT calculations are typically employed to determine its equilibrium geometry, electronic properties, and vibrational frequencies.